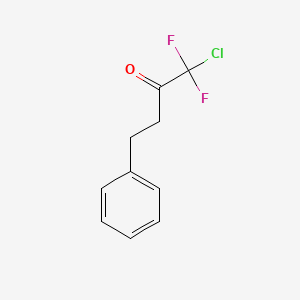

1-Chloro-1,1-difluoro-4-phenylbutan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,1-difluoro-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMFMSBWDKHDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Halogenated Ketones in Advanced Organic Synthesis

Halogenated ketones are pivotal intermediates in the construction of complex organic molecules. The presence of one or more halogen atoms alpha to a carbonyl group creates a highly reactive electrophilic center, making these compounds susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds.

The introduction of fluorine, in particular, can impart unique properties to organic molecules, including increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity. Consequently, the synthesis of selectively fluorinated compounds is of great interest in medicinal chemistry and materials science. Methods for the stereoselective synthesis of α,α-chlorofluoro carbonyl compounds have been developed, highlighting the importance of controlling the spatial arrangement of these halogen atoms to access specific molecular architectures.

Advanced Spectroscopic and Analytical Characterization Methodologies for Halogenated Phenylbutanones

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for Fluorinated Analogs)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For fluorinated compounds such as 1-Chloro-1,1-difluoro-4-phenylbutan-2-one, ¹⁹F NMR offers significant advantages. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and making it readily observable.

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment, providing detailed information about the fluorine atoms' positions within the molecule. In the case of this compound, the two fluorine atoms are attached to the same carbon atom (C1), rendering them geminal. Their chemical shift would be a key indicator of the electronic effects of the adjacent carbonyl and chloro groups. Furthermore, coupling between the fluorine nuclei and adjacent protons (H3) would result in characteristic splitting patterns in both the ¹⁹F and ¹H NMR spectra, providing valuable connectivity information.

Hypothetical ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|

Note: Actual experimental data for this compound is not publicly available. The table represents a hypothetical scenario based on the expected structure.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry for Molecular Formula Determination)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₉ClF₂O), the presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M and M+2 peak in the mass spectrum. This isotopic signature serves as a clear indicator of the presence of a chlorine atom in the molecule. Fragmentation patterns observed in the mass spectrum would provide further structural information, for instance, through the cleavage of the C-C bonds adjacent to the carbonyl group or the loss of halogen atoms.

Chromatographic Techniques for Separation and Purity Analysis (e.g., Gas Chromatography)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. Gas Chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like this compound.

In GC, the compound is vaporized and transported by an inert gas through a column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that depends on the compound's boiling point and its interaction with the stationary phase. By comparing the retention time to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and purity determination.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present in the compound.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the carbonyl group (C=O) stretch, typically in the region of 1700-1750 cm⁻¹. The C-F and C-Cl stretching vibrations would also give rise to distinct bands in the fingerprint region of the spectrum. The presence of the phenyl group would be indicated by aromatic C-H and C=C stretching vibrations.

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1700 - 1750 |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Note: This table is based on typical vibrational frequencies for the respective functional groups.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is applicable if the compound can be obtained as a single crystal of suitable quality.

The diffraction pattern of X-rays passing through the crystal provides detailed information about the electron density distribution within the unit cell. From this data, the precise positions of all atoms in the molecule can be determined, yielding accurate bond lengths, bond angles, and torsional angles. This information provides an unambiguous confirmation of the compound's structure and stereochemistry. To date, no public crystal structure data for this compound is available.

Lack of Publicly Available Research Precludes a Detailed Theoretical and Computational Analysis of this compound

The initial search aimed to gather data for a detailed article covering the electronic structure, bonding, reaction mechanisms, conformational preferences, and spectroscopic properties of this compound. However, the search results did not yield any publications that have undertaken such an analysis for this specific compound. The scientific community has not, to date, published research that would provide the necessary data to construct an article with the requested depth and specificity.

While computational chemistry is a powerful tool for investigating the properties of novel or understudied molecules, the generation of new, unpublished research data through de novo calculations falls outside the scope of this response. The intention was to synthesize and present existing knowledge, and in this case, the foundational research appears to be absent from the public domain.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the theoretical and computational chemistry of this compound as outlined in the initial request. The absence of primary research on this compound prevents a detailed discussion of its electronic structure, reactivity, and other physicochemical properties from a computational standpoint. Further original research would be required to generate the data necessary to fulfill the requested analysis.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Halogenated Phenylketones

Impact of Halogen Substituents (Chlorine and Fluorine) on Molecular Reactivity and Stability

The presence of chlorine and fluorine atoms on the alpha-carbon of 1-Chloro-1,1-difluoro-4-phenylbutan-2-one significantly influences its molecular properties. Halogens exert a strong inductive effect, withdrawing electron density from the adjacent carbonyl carbon. This electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The stability of the compound is also affected by the halogen substituents. The carbon-fluorine bond is exceptionally strong, contributing to the thermal and chemical stability of fluorinated compounds. In contrast, the carbon-chlorine bond is weaker and more susceptible to cleavage, which can be a site of reactivity for nucleophilic substitution reactions. The high inductive effect of fluorine can also decrease the strength of pi-pi stacking interactions in related molecules. nih.gov

Table 1: Influence of Halogen Substituents on Molecular Properties

| Property | Effect of Chlorine | Effect of Fluorine |

|---|---|---|

| Electronegativity | High | Highest |

| Inductive Effect | Strong electron withdrawal | Very strong electron withdrawal |

| Bond Strength (C-X) | Weaker, more reactive | Stronger, more stable |

| Reactivity of Carbonyl | Increased electrophilicity | Markedly increased electrophilicity |

Role of the Phenyl Group in Steric and Electronic Interactions within the Butanone Framework

The phenyl group in this compound plays a crucial role in defining the molecule's steric and electronic landscape. Sterically, the bulky phenyl group can hinder the approach of reactants to nearby functional groups, influencing the regioselectivity and stereoselectivity of chemical reactions. eie.gr This steric hindrance can be a critical factor in designing selective chemical transformations.

Design Principles for Novel Halogenated Phenylketone Derivatives with Tunable Reactivity

Modifications to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can further modulate the electronic properties of the entire molecule. This approach allows for the rational design of compounds with specific reactivity profiles for various applications in chemical synthesis and materials science. researchgate.netnih.gov

Analogues and Derivatives of this compound in Academic Research

While specific research on analogues of this compound is not extensively documented, academic research into related halogenated and phenyl-containing compounds provides insight into potential derivatives. For example, research into fluconazole (B54011) analogues involves modifications to the difluorophenyl moiety to create more potent antifungal agents. nih.gov Similarly, the synthesis of fexofenadine (B15129) analogues includes the creation of related phenylbutan-1-one structures. researchgate.net

In the broader context of medicinal chemistry, the 4-anilidopiperidine scaffold, found in compounds like fentanyl, has been modified with various substituents on the phenyl group to explore structure-activity relationships for analgesic activity. nih.gov These examples from different areas of chemical research highlight the general principle of modifying core structures like halogenated phenylketones to achieve desired biological or chemical properties.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Fluconazole |

| Fexofenadine |

Advanced Research Applications of Halogenated Phenylbutanones Non Clinical Focus

Building Blocks in the Synthesis of Complex Organic Molecules

Halogenated ketones, particularly α-haloketones, are highly versatile building blocks in organic synthesis due to their susceptibility to nucleophilic substitution and their ability to participate in a variety of coupling reactions. The presence of the electrophilic carbon atom attached to the halogens makes them prime candidates for the construction of complex molecular architectures.

Detailed research on analogous α-chloro-α,α-difluoro ketones demonstrates their utility in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are often mild and high-yielding, making them attractive for the synthesis of intricate molecules. For instance, the chlorine atom can be displaced by a wide range of nucleophiles, including carbanions, amines, and alkoxides, to introduce new functional groups. The difluoromethyl group can also influence the reactivity and conformation of the resulting molecules. The phenyl group in 1-Chloro-1,1-difluoro-4-phenylbutan-2-one offers a site for further functionalization through aromatic substitution reactions, allowing for the synthesis of a diverse library of compounds from a single precursor.

The strategic incorporation of fluorine atoms can significantly alter the properties of organic molecules, including their electronic nature and metabolic stability. α,α-Difluoroketones are valuable intermediates in the synthesis of various fluorinated molecules and have direct applications in medicinal chemistry as enzyme inhibitors. researchgate.net The synthesis of complex molecules often relies on the use of such specialized building blocks to introduce specific functionalities and stereocenters. researchgate.net

Precursors for Fluoropolymer Resists in Microlithography

Fluorinated polymers are of significant interest in the field of microlithography, particularly for deep and vacuum ultraviolet (DUV, VUV) applications. utexas.eduibm.com These polymers often exhibit high optical transparency at short wavelengths, a critical property for photoresist materials. While direct evidence for the use of this compound in this application is not available, its fluorinated nature suggests its potential as a precursor for such materials.

Fluoropolymers are characterized by their high resistance to solvents, acids, and bases. wikipedia.org The incorporation of fluorine-containing monomers can lead to the development of photoresists with enhanced etch resistance and improved imaging performance. nih.gov Research in this area focuses on designing polymers that are transparent at specific wavelengths (e.g., 157 nm or 193 nm), possess good solubility in common casting solvents, and exhibit appropriate thermal and mechanical properties. utexas.eduresearchgate.net

Applications in Catalysis and Ligand Design

The ketone functionality and the halogen atoms in this compound provide potential coordination sites for metal ions, suggesting its utility in the design of novel ligands for catalysis. The oxygen atom of the carbonyl group can act as a Lewis base, while the halogens could potentially interact with metal centers.

While there is no specific literature on the use of this compound in catalysis, the broader class of functionalized ketones has been explored for this purpose. For example, ketones can direct or mediate the C-H functionalization of molecules when coordinated to a transition metal catalyst. Furthermore, the synthesis of bidentate or polydentate ligands often involves the incorporation of various functional groups, and a halogenated phenylbutanone derivative could serve as a scaffold for creating such ligands. nih.gov The electronic properties of the resulting metal complexes, and therefore their catalytic activity, could be fine-tuned by modifying the substituents on the phenyl ring or by altering the halogen atoms.

Use as Probes for Mechanistic Studies in Organic Chemistry

The reactivity of the α-chloro-α,α-difluoro ketone moiety makes this compound a potential probe for investigating reaction mechanisms in organic chemistry. The well-defined reactive center allows for the systematic study of nucleophilic substitution reactions.

By varying the nucleophile and the reaction conditions, detailed kinetic and stereochemical studies can be performed to elucidate the transition state and the factors that govern the reaction pathway. The presence of the two fluorine atoms can have a significant impact on the reaction rate and mechanism compared to non-fluorinated or monochlorinated analogues. Such studies contribute to a fundamental understanding of organic reactivity. sapub.orgresearchgate.net

Furthermore, isotopically labeled versions of this compound could be synthesized to trace the fate of specific atoms during a chemical transformation. Spectroscopic techniques such as NMR and mass spectrometry can be employed to identify intermediates and products, providing valuable insights into the step-by-step process of a reaction.

Development of Novel Materials with Modified Properties

The incorporation of halogenated and fluorinated moieties into organic molecules can lead to the development of novel materials with unique and desirable properties. Fluorinated polymers, for instance, are known for their high thermal stability, chemical resistance, and low surface energy. wikipedia.orgpageplace.dersc.org

While the direct polymerization of this compound may not be straightforward, it can be chemically modified to introduce polymerizable functional groups. The resulting fluorinated polymers could find applications in areas such as high-performance coatings, membranes, and advanced composites. thomasnet.comresearchgate.net The phenyl group also allows for the incorporation of this unit into conjugated polymer backbones, potentially leading to new organic electronic materials with tailored optical and electronic properties. rsc.org

The unique combination of a phenyl ring and a halogenated ketone in a single molecule provides a platform for creating materials with a specific balance of properties. For example, the phenyl groups can contribute to the material's rigidity and thermal stability, while the fluorinated portion can enhance its chemical resistance and modify its surface properties.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 145299-85-0 |

| Molecular Formula | C₁₀H₉ClF₂O |

| Molecular Weight | 218.63 g/mol |

| Appearance | Liquid |

| IUPAC Name | This compound |

Table 2: Spectroscopic Data for a Structurally Similar Compound (4-Chloro-4,4-difluoro-1-phenylbutan-1-one)

| Type of Spectrum | Key Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ = 8.00 – 7.96 (m, 2H), 7.63 – 7.58 (m, 1H), 7.51 – 7.46 (m, 2H), 3.34 – 3.29 (m, 2H), 2.86 – 2.75 (m, 2H) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ = -51.05 (t, J = 12.9 Hz, 2F) |

Source: Supporting information from a chemical communications journal. This data is for a constitutional isomer and is provided for illustrative purposes due to the lack of specific data for this compound. rsc.org

Future Directions and Emerging Research Avenues for 1 Chloro 1,1 Difluoro 4 Phenylbutan 2 One

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of 1-Chloro-1,1-difluoro-4-phenylbutan-2-one will likely focus on developing methodologies that are not only high-yielding but also align with the principles of sustainable chemistry. Current strategies for the synthesis of analogous α-chloro-α,α-difluoromethyl ketones often rely on multi-step processes that may involve harsh reagents. Future research should aim to streamline these syntheses.

One promising avenue is the adaptation of methods that utilize highly α-fluorinated gem-diols. These diols can generate α,α-difluoroenolates, which can then be trapped with an electrophilic chlorine source. acs.org The optimization of this approach for the specific phenylbutan-2-one backbone could lead to a more direct and efficient synthesis.

| Synthetic Strategy | Key Reagents/Intermediates | Potential Advantages | Research Focus |

| From Fluorinated gem-diols | 1,1,1-trifluoro-2-(trifluoromethyl)-5-phenylpentan-3,3-diol, LiCl, NCS, Et3N | Facile generation of difluoroenolate, mild conditions | Optimization for the specific substrate, improving atom economy |

| From Difluorinated Building Blocks | Ethyl 2,2-difluoro-3-oxobutanoate, Phenylacetaldehyde | Avoids direct fluorination, potentially fewer steps | Development of novel difluorinated synthons, catalytic coupling methods |

| Direct Chlorination/Fluorination | 4-phenylbutan-2-one | Potentially the most direct route | Development of selective and safe reagents, control of regioselectivity |

Exploration of Novel Chemo- and Regioselective Transformations

The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and a carbon-chlorine bond, opens up a wide array of possibilities for novel chemical transformations. Future research will be directed towards the selective manipulation of these functional groups to synthesize more complex molecules.

The reactions of α-haloketones with various nucleophiles are well-documented and could be applied to this specific molecule to create new heterocyclic compounds or other functionalized ketones. nih.gov For instance, reaction with dinucleophiles could lead to the formation of novel five- or six-membered rings.

Furthermore, the chemoselective addition of nucleophiles, such as difluoroenolates, to the carbonyl group without affecting the C-Cl bond is another area ripe for exploration. nih.gov This would allow for the construction of difluorinated chlorohydrins, which are valuable synthetic intermediates. nih.gov

| Transformation Type | Reagent/Catalyst | Potential Product | Research Goal |

| Nucleophilic Substitution (at C-Cl) | Azides, Amines, Thiols | α-azido, α-amino, or α-thio-α,α-difluoroketones | Exploring the scope of nucleophiles and reaction conditions |

| Carbonyl Addition | Grignard reagents, Organolithiums | Tertiary alcohols | Diastereoselective additions, creating chiral centers |

| Cyclocondensation | Hydrazines, Hydroxylamine | Fluorinated pyrazoles, isoxazoles | Synthesis of novel heterocyclic scaffolds |

| Reductive Dehalogenation | Radical initiators (e.g., AIBN), H-donor | 1,1-difluoro-4-phenylbutan-2-one | Selective removal of chlorine to access other derivatives |

Integration of Green Chemistry Principles in Synthesis

A significant future direction for the synthesis of this compound and its derivatives is the integration of green chemistry principles to minimize environmental impact. tandfonline.comcas.cn Traditional fluorination methods often employ hazardous reagents and solvents. tandfonline.comcas.cn

Future research should focus on replacing these with safer alternatives. For example, exploring the use of solid-state reactions or mechanochemical protocols could eliminate the need for bulk solvents, leading to a more environmentally friendly process. rsc.org The use of greener solvents, such as ionic liquids or supercritical fluids, could also be investigated to reduce the reliance on volatile organic compounds. researchgate.net

Moreover, the development of catalytic methods for fluorination and chlorination would be a major advancement. Catalytic approaches generally lead to higher atom economy and reduced waste generation compared to stoichiometric methods.

Discovery of New Non-Clinical Applications in Materials Science and Industrial Chemistry

The unique properties conferred by the fluorine atoms, such as high thermal stability and altered electronic properties, suggest that this compound could have applications beyond the laboratory. wikipedia.org Future research should explore its potential in materials science and industrial chemistry.

One potential application is as a monomer or an additive in the synthesis of specialty polymers. Fluorinated polymers are known for their desirable properties, including chemical resistance and low surface energy. researchgate.net The presence of the phenyl and ketone groups could allow for further functionalization of the resulting polymer.

In industrial chemistry, fluorinated ketones are used as intermediates in the synthesis of fine chemicals, agrochemicals, and other high-value products. nbinno.com The specific structure of this compound could make it a valuable precursor for new classes of compounds in these areas. Some fluorinated ketones also have applications as fire-extinguishing agents due to their non-flammability and rapid evaporation. namu.wiki

| Potential Application Area | Relevant Properties of the Compound | Research Objective |

| Specialty Polymers | Thermal stability, potential for functionalization | Synthesis and characterization of polymers incorporating this monomer |

| Agrochemical Intermediates | Unique combination of functional groups | Exploration of synthetic routes to novel pesticides or herbicides |

| Fine Chemical Synthesis | Versatile synthetic handle | Use as a building block for complex organic molecules |

| Advanced Lubricants | Low coefficient of friction (typical for fluorocarbons) | Evaluation of its performance as a lubricant or additive |

Advancement of Spectroscopic and Computational Tools for Comprehensive Characterization and Prediction

As research into this compound and its derivatives progresses, the need for advanced analytical and computational tools for their characterization and the prediction of their properties will become increasingly important.

¹⁹F NMR spectroscopy is a powerful tool for the analysis of fluorinated compounds, and future research will likely involve the use of advanced multi-dimensional NMR techniques to fully elucidate the structures of complex reaction products. nih.govresearchgate.net The coupling of liquid chromatography with techniques like continuum source molecular absorption spectrometry (CS-MAS) could enable the specific detection and quantification of novel fluorinated compounds in complex mixtures. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, will play a crucial role in predicting the spectroscopic properties, reactivity, and potential applications of this molecule. These computational tools can help to guide synthetic efforts and provide insights into reaction mechanisms, saving time and resources in the laboratory. emerginginvestigators.org Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the potential biological or material properties of derivatives of this compound.

| Technique/Tool | Application for this compound | Future Advancement |

| Advanced NMR (e.g., ¹H-¹⁹F HETCOR) | Unambiguous structural elucidation and conformational analysis | Development of new pulse sequences for complex fluorinated molecules |

| Mass Spectrometry (e.g., HRMS) | Accurate mass determination and fragmentation analysis | Coupling with ¹⁹F-specific detection methods for metabolite identification |

| Density Functional Theory (DFT) | Prediction of NMR chemical shifts, vibrational frequencies, and reaction energetics | Development of more accurate functionals for fluorinated systems |

| QSAR Modeling | Prediction of properties for novel derivatives | Building robust models based on experimental data from this class of compounds |

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 1-Chloro-1,1-difluoro-4-phenylbutan-2-one, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves halogenation and ketone formation steps. For example, fluorination of precursor ketones using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions is critical. Chlorination may employ thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include temperature control (e.g., -20°C to 0°C for fluorination to avoid side reactions) and solvent choice (e.g., dichloromethane or tetrahydrofuran). Multi-step protocols, as seen in structurally similar compounds, often require intermediate purification via column chromatography to isolate the target product .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Answer :

- NMR : The NMR spectrum will show distinct signals for the two equivalent fluorine atoms (δ ~ -100 to -120 ppm). NMR should reveal aromatic protons (δ 7.2–7.6 ppm) and methylene/methyl groups adjacent to the ketone (δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : Expect a molecular ion peak [M⁺] at m/z 218 (calculated for C₁₀H₈ClF₂O) with fragmentation patterns indicating loss of Cl or F groups.

- IR : A strong carbonyl (C=O) stretch near 1700–1750 cm⁻¹ confirms the ketone moiety.

Cross-referencing with databases like PubChem (as done for analogs in ) ensures accuracy.

Q. What safety protocols are essential for handling halogenated ketones like this compound?

- Answer : Standard precautions include:

- Use of nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Storage in airtight containers at RT, away from bases or nucleophiles to prevent decomposition.

- Disposal via halogen-specific waste streams, adhering to institutional guidelines. Safety data for related compounds (e.g., 4-Chloro-1,1-difluorobut-1-ene ) suggest acute toxicity risks, necessitating SDS consultation .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Answer : The electron-withdrawing Cl and F groups increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents or hydrides). Fluorine’s strong inductive effect stabilizes transition states, while steric hindrance from the difluoro group may slow bulkier nucleophiles. Comparative studies on analogs (e.g., 1-bromo-1,1-difluoro-4-phenylbutan-2-one ) show halogen electronegativity directly correlates with reaction rates. Computational modeling (DFT) can predict regioselectivity and kinetic barriers .

Q. What strategies resolve discrepancies between experimental and theoretical data (e.g., XRD vs. DFT) for this compound’s molecular geometry?

- Answer :

- X-ray Crystallography : Use programs like SHELXL to refine crystal structures, ensuring proper handling of disorder or twinning.

- Computational Adjustments : Account for solvent effects and dispersion forces in DFT calculations (e.g., B3LYP-D3/6-311+G(d,p)). Discrepancies in bond angles/lengths often arise from crystal packing forces absent in gas-phase models.

Cross-validation with spectroscopic data (e.g., NMR coupling constants) bridges theory and experiment .

Q. How does this compound interact with biological targets, and what structural analogs show promise in drug discovery?

- Answer : The compound’s halogenated aryl ketone motif is common in protease inhibitors and enzyme antagonists. For example:

Methodological Notes

-

Data Contradiction Analysis : When NMR or MS results conflict with synthetic expectations, repeat reactions under inert atmospheres (to exclude moisture/oxygen) and verify reagent purity. For crystallographic issues, employ twin refinement in SHELX .

-

Table: Key Synthetic Intermediates

Intermediate Role Reference 4-Phenylbutan-2-one Ketone precursor 1,1-Difluoro-4-phenylbutan-2-one Fluorinated intermediate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.